1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea
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Overview
Description
The compound contains several interesting substructures, including a [1,2,4]triazolo[4,3-b]pyridazine ring, a pyrrolidine ring, a thiazole ring, and a pyridine ring. These structures are often found in pharmaceuticals and materials science .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit interesting electronic properties due to the presence of multiple aromatic rings and heteroatoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple heterocycles could make it a versatile compound in organic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the specific solvent used .Scientific Research Applications
Pharmacokinetic Studies
Compounds like BMS-690514, an inhibitor with relevance to epidermal growth factor and vascular endothelial growth factor receptors, have undergone extensive pharmacokinetic analysis. For instance, the disposition of [14C]BMS-690514 was investigated in humans, showcasing the process of absorption, metabolism, and excretion, highlighting the compound's extensive metabolism via multiple pathways (Christopher et al., 2010). Similar studies could be anticipated for "1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea" to understand its pharmacokinetics.
Metabolic Pathways and Disposition
The metabolic pathways and disposition of drugs are crucial for understanding their efficacy and safety. Research into compounds like allopurinol, a xanthine oxidase inhibitor, provides insights into the metabolic transformations they undergo in vivo. Allopurinol's conversion into its active metabolite, alloxanthine, and its effects on purine metabolism are well-documented (Elion, Kovensky, & Hitchings, 1966). This kind of metabolic study could be relevant for understanding the bioactivity and safety profile of the compound .
Bone Metabolism and Disease
Heterocyclic compounds have also been studied in the context of bone metabolism and diseases. The urinary excretion of pyridinium cross-links, such as pyridinoline and deoxypyridinoline, serves as biochemical markers of bone resorption. These markers have been used to assess the impact of conditions like menopause and treatments like hormone replacement therapy on bone matrix degradation (Uebelhart et al., 1991). Research into similar markers could be beneficial for evaluating the potential effects of "this compound" on bone health.
Mechanism of Action
Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use in pharmaceuticals, its mechanism would depend on the biological target. If it’s intended for use in materials science, its properties would depend on the specific application .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N9OS/c28-17(23-18-22-14(10-29-18)13-3-1-2-7-19-13)21-12-6-8-26(9-12)16-5-4-15-24-20-11-27(15)25-16/h1-5,7,10-12H,6,8-9H2,(H2,21,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPQAHIGVODZQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=NC(=CS2)C3=CC=CC=N3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N9OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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